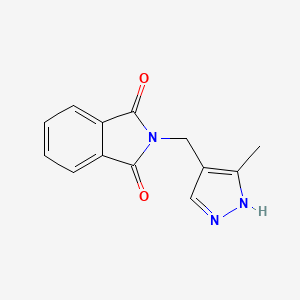

2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound that features both pyrazole and isoindoline moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione typically involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with isoindoline-1,3-dione under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varied functional groups.

Aplicaciones Científicas De Investigación

2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an androgen receptor antagonist, which could be useful in the treatment of prostate cancer.

Biological Studies: The compound’s biological activities, such as anti-inflammatory and anticancer properties, are of significant interest.

Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.

Mecanismo De Acción

The mechanism of action of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, inhibiting its activation and subsequent signaling pathways. This can lead to reduced proliferation of androgen-dependent cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2-(5-methyl-1H-pyrazol-1-yl)acetamide: Another pyrazole derivative with potential biological activities.

2-(4-(1-(2-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione: A compound with a similar isoindoline-1,3-dione structure.

Uniqueness

2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is unique due to its dual pyrazole and isoindoline moieties, which confer distinct chemical and biological properties. Its potential as an androgen receptor antagonist sets it apart from other similar compounds .

Actividad Biológica

2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound with significant potential in medicinal chemistry. This compound features both pyrazole and isoindoline moieties, which contribute to its unique biological activities. Research indicates that it primarily acts as an androgen receptor (AR) antagonist, making it a candidate for therapeutic applications in conditions such as prostate cancer.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound is characterized by its distinct functional groups that facilitate interactions with biological targets.

Target Interaction

The primary biological activity of this compound involves its interaction with the androgen receptor (AR). The compound acts as an antagonist , blocking the receptor's activity and subsequently influencing downstream signaling pathways.

Biochemical Pathways

The compound's action leads to a decrease in the proliferation of prostate cancer cells by inhibiting the AR signaling pathway. This mechanism is crucial in developing treatments aimed at hormone-dependent cancers.

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies indicate that it effectively reduces cell viability in various cancer cell lines, particularly prostate cancer cells. The following table summarizes findings from recent studies:

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties. Some derivatives of pyrazole compounds have shown promising results in inhibiting cyclooxygenase enzymes (COX), which are key players in inflammation.

Study on Prostate Cancer Treatment

A pivotal study investigated the efficacy of this compound in a mouse model of prostate cancer. The study found that administration of the compound led to:

- Reduced tumor size : Tumors treated with the compound were significantly smaller compared to control groups.

- Decreased AR expression : Immunohistochemical analysis revealed lower levels of androgen receptor expression in treated tumors.

These findings support the potential application of this compound in clinical settings for managing prostate cancer.

Synergistic Effects with Other Drugs

Another interesting aspect of this compound's biological activity is its potential synergistic effects when combined with existing chemotherapeutics like doxorubicin. Research indicates that co-treatment enhances cytotoxicity against resistant cancer cell lines, suggesting a promising avenue for overcoming drug resistance.

Propiedades

IUPAC Name |

2-[(5-methyl-1H-pyrazol-4-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-8-9(6-14-15-8)7-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-6H,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKHFSZTKGBPKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.